![molecular formula C14H21N3 B13014788 N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
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Overview
Description
N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a bicyclic pyridine derivative featuring a partially hydrogenated (tetrahydro) ring system on one pyridine moiety, an N-butyl substituent, and an amine group at the 6'-position.
Preparation Methods
The synthesis of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, leading to the formation of substituted bipyridine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxide derivatives, reduced bipyridine derivatives, and substituted bipyridine derivatives.
Scientific Research Applications
N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes. These complexes have applications in catalysis and material science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its unique structure allows for interactions with specific biological targets.
Industry: The compound is used in the development of new materials with specific properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of N-Butyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows for coordination with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with specific receptors, leading to changes in cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bipyridin-amine derivatives documented in the literature and commercial databases. Key differences in substituents, molecular properties, and applications are highlighted.
Structural Analogues from Literature and Commercial Sources
Key Differences and Implications
This modification mimics strategies used in drug design to enhance bioavailability (e.g., tetrahydroisoquinoline derivatives).
Substituent Effects :
- The N-butyl chain introduces lipophilicity, which may improve blood-brain barrier penetration compared to smaller amines like [3,4'-bipyridin]-6-amine . However, excessive lipophilicity could also increase metabolic clearance.
- In contrast, purine-linked derivatives (e.g., 17f) prioritize bulky substituents (isopropyl, pyridyl) for kinase inhibition, likely enhancing target binding but reducing solubility .
Safety Profiles :
- Simple bipyridin-amines such as [3,4'-bipyridin]-6-amine carry hazard warnings (e.g., H302: harmful if swallowed) , whereas the target’s alkyl and hydrogenated groups might mitigate toxicity by altering reactivity.
Synthetic Complexity :
- The tetrahydro ring and N-butyl group in the target compound likely require multi-step synthesis, contrasting with simpler analogues like [2,3'-bipyridin]-6'-amine, which are commercially available .
Biological Activity
N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H20N2
- Molecular Weight : 220.33 g/mol
- CAS Number : 1352533-18-6
This compound exhibits various biological activities through multiple mechanisms:
- Receptor Modulation : Compounds with similar structures have been shown to interact with neurotransmitter receptors and enzymes. For example, the bipyridine moiety is known to influence receptor signaling pathways .
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways. Studies suggest that similar tetrahydro-bipyridine derivatives can modulate enzyme activity by binding to active sites or altering enzyme conformation.
- Neuroprotective Effects : Research indicates that compounds with a tetrahydro-bipyridine scaffold can provide neuroprotection in models of neurodegeneration. They may achieve this by reducing oxidative stress and inflammation .
Biological Activity Data
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Case Studies
- Neuroprotection in Animal Models : A study investigated the effects of N-butyl derivatives on cognitive decline in aged rats. The results indicated significant improvements in memory retention and reduced neuronal loss in treated groups compared to controls .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from pyridine derivatives. The presence of functional groups like amines enhances its reactivity and potential for further modifications.
Example Synthesis Route:
- Formation of Tetrahydropyridine Ring : Using a cyclization reaction involving appropriate precursors.
- Alkylation : Introducing the butyl group through alkylation reactions.
- Purification : Employing chromatography techniques to isolate the desired compound.
Properties
Molecular Formula |
C14H21N3 |
---|---|
Molecular Weight |
231.34 g/mol |
IUPAC Name |
N-butyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H21N3/c1-2-3-9-16-14-8-7-12(11-17-14)13-6-4-5-10-15-13/h7-8,11H,2-6,9-10H2,1H3,(H,16,17) |
InChI Key |
NNPAXZSKSOYYQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=C(C=C1)C2=NCCCC2 |
Origin of Product |
United States |
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